4-Amino-6-methoxyquinoline-3-carboxylic acid
Overview
Description
4-Amino-6-methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H10N2O3 It is a derivative of quinoline, characterized by the presence of an amino group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methoxyaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-Amino-6-methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 6-Methoxy-2-methylquinoline-3-carboxylic acid
- 7-Methoxy-2-methylquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 4-Amino-6-methoxyquinoline-3-carboxylic acid is unique due to the presence of the amino group at the 4-position, which significantly influences its chemical reactivity and biological activity. This structural difference makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4-amino-6-methoxyquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQXPAGPGGXAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586473 | |
Record name | 4-Amino-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933710-66-8 | |
Record name | 4-Amino-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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